6-CHLORO-2-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE
Description
6-Chloro-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a piperazine moiety at position 2. Quinazoline derivatives are widely studied for their biological activities, including anticonvulsant, anticancer, and kinase inhibitory effects . This compound’s unique substitution pattern distinguishes it from related analogs, particularly in the nature of the piperazine-linked substituent and the quinazoline scaffold.
Properties
IUPAC Name |
[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHKFVCUVJEICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-2-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-2-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-CHLORO-2-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CHLORO-2-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Core Scaffold Variations
- Quinoline vs. Quinazoline: The compound in , 6-chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline, replaces the quinazoline core with a quinoline scaffold, which lacks the additional nitrogen atom at position 3.
- Pyrimidine Derivatives: describes 4-chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine, which features a pyrimidine core instead of quinazoline.
Substituent Analysis
- Position 2 : The main compound’s piperazinyl-2-methylbenzoyl group contrasts with ’s pyrimidinyl-piperazinyl carbonyl and ’s simpler piperazine derivatives (e.g., 4-chloro-2-(4-piperazin-1-yl)quinazolines). The 2-methylbenzoyl group may improve metabolic stability compared to unsubstituted piperazine analogs .
- Position 6 : Chlorine substitution at position 6 is conserved across all compounds, suggesting a critical role in bioactivity, possibly by modulating electron-withdrawing effects or steric interactions .
Pharmacological and Functional Comparisons
Anticonvulsant Activity
- highlights substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines with demonstrated anticonvulsant activity in rodent models. These compounds share the quinazoline core and piperazine substituent with the main compound but lack the 2-methylbenzoyl group. Their activity suggests that the piperazine moiety and chlorine substitution are key to anticonvulsant effects, while the 2-methylbenzoyl group in the main compound may enhance potency or selectivity .
Physicochemical Properties
Abbreviations: MES = maximal electroshock seizure; scPTZ = subcutaneous pentylenetetrazol.
- Solubility : ’s sulfur-containing pyrimidine derivatives may exhibit higher aqueous solubility due to polarizable S atoms, whereas the main compound’s benzoyl group could reduce solubility .
Biological Activity
6-Chloro-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H22ClN3O
- Molecular Weight : 373.88 g/mol
- SMILES Notation : Clc1cc2c(c[nH]c2cc(c1)C(=O)c3cccc(C(=O)N4CCN(CC4)c5ccccc5)cc3)N
Research indicates that this compound may exhibit its biological effects through multiple mechanisms:
- Receptor Binding : It has been shown to bind selectively to various receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its pharmacological effects.
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 25 µM, indicating significant potency against these cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Neuroprotective Effects
Recent research has suggested neuroprotective effects attributed to this compound:
- Cognitive Enhancement : Animal models treated with the compound showed improved memory and learning capabilities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.
Anti-inflammatory Properties
The compound has also exhibited anti-inflammatory properties:
- Cytokine Inhibition : It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which could be beneficial in inflammatory diseases.
Study 1: Anticancer Activity in Vivo
A study conducted on xenograft models using MCF-7 cells revealed that administration of the compound at doses of 10 mg/kg led to a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis within tumor tissues.
Study 2: Neuroprotection in Rodent Models
In a rodent model of induced neurodegeneration, treatment with the compound resulted in a marked decrease in neuronal loss and improvement in behavioral tests assessing memory. The mechanism was linked to reduced oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
